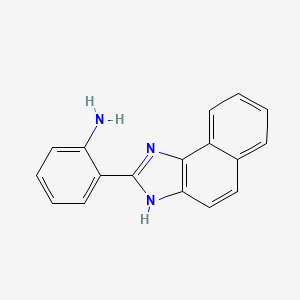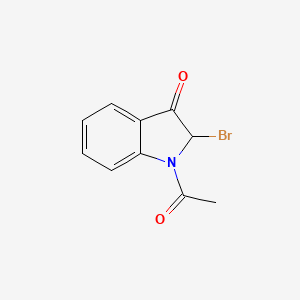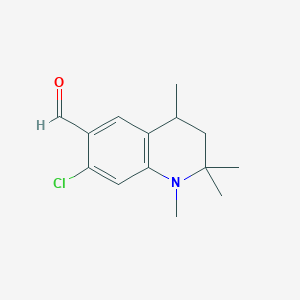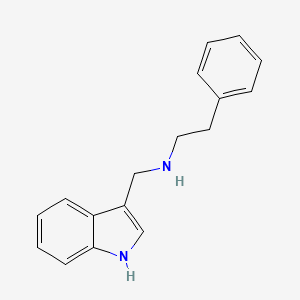![molecular formula C14H12FN3O B11860089 4-[(2-Fluorophenyl)methoxy]-3-methyl-3H-imidazo[4,5-c]pyridine CAS No. 87034-93-3](/img/structure/B11860089.png)
4-[(2-Fluorophenyl)methoxy]-3-methyl-3H-imidazo[4,5-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2-Fluorobenzyl)oxy)-3-methyl-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that features a fused imidazo[4,5-c]pyridine core with a 2-fluorobenzyl group attached via an oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Fluorobenzyl)oxy)-3-methyl-3H-imidazo[4,5-c]pyridine typically involves the following steps:
Formation of the Imidazo[4,5-c]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine derivatives and aldehydes or ketones.
Introduction of the 2-Fluorobenzyl Group: The 2-fluorobenzyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the imidazo[4,5-c]pyridine core is replaced by the 2-fluorobenzyl group.
Methylation: The methyl group can be introduced through alkylation reactions using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
4-((2-Fluorobenzyl)oxy)-3-methyl-3H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group or the imidazo[4,5-c]pyridine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[4,5-c]pyridine derivatives.
Aplicaciones Científicas De Investigación
4-((2-Fluorobenzyl)oxy)-3-methyl-3H-imidazo[4,5-c]pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Studies: Used in studies to understand its interaction with enzymes and receptors.
Chemical Biology: Employed as a probe to study biological pathways and mechanisms.
Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of 4-((2-Fluorobenzyl)oxy)-3-methyl-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-((2-Chlorobenzyl)oxy)-3-methyl-3H-imidazo[4,5-c]pyridine
- 4-((2-Bromobenzyl)oxy)-3-methyl-3H-imidazo[4,5-c]pyridine
- 4-((2-Methylbenzyl)oxy)-3-methyl-3H-imidazo[4,5-c]pyridine
Uniqueness
4-((2-Fluorobenzyl)oxy)-3-methyl-3H-imidazo[4,5-c]pyridine is unique due to the presence of the fluorine atom in the benzyl group, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug design and development.
Propiedades
Número CAS |
87034-93-3 |
|---|---|
Fórmula molecular |
C14H12FN3O |
Peso molecular |
257.26 g/mol |
Nombre IUPAC |
4-[(2-fluorophenyl)methoxy]-3-methylimidazo[4,5-c]pyridine |
InChI |
InChI=1S/C14H12FN3O/c1-18-9-17-12-6-7-16-14(13(12)18)19-8-10-4-2-3-5-11(10)15/h2-7,9H,8H2,1H3 |
Clave InChI |
AUZIRORGMHXJMV-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC2=C1C(=NC=C2)OCC3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R,3S,5S)-5-(4-Amino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B11860015.png)






![3-Fluoro-4-[[5-(3-hydroxypropyl)imidazol-1-yl]methyl]benzonitrile](/img/structure/B11860062.png)





